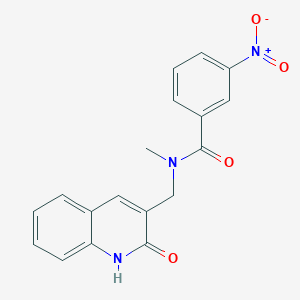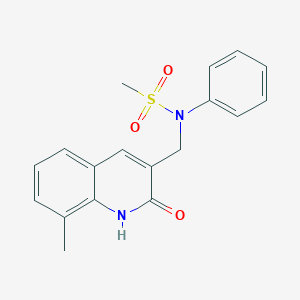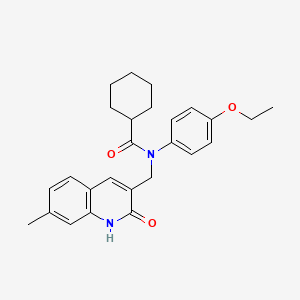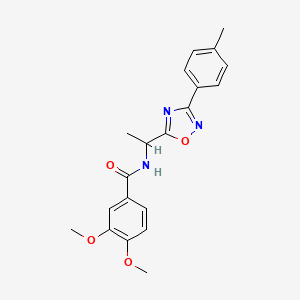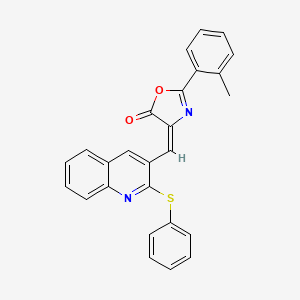
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(o-tolyl)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((2-(phenylthio)quinolin-3-yl)methylene)-2-(o-tolyl)oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PTQ and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of PTQ is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways in cells. PTQ has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. PTQ has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
PTQ has a range of biochemical and physiological effects. Studies have shown that PTQ is able to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Additionally, PTQ has been found to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PTQ in lab experiments is its potent anticancer properties. PTQ has been found to be effective against a range of cancer cell lines and has shown promise as a potential treatment for various types of cancer. Additionally, PTQ has been found to have antimicrobial and anti-inflammatory properties, which may make it useful in the development of new treatments for infectious and inflammatory diseases.
One of the limitations of using PTQ in lab experiments is its complex synthesis method. The synthesis of PTQ requires specialized equipment and expertise, which may limit its availability to some researchers. Additionally, PTQ has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on PTQ. One area of interest is the development of new treatments for cancer using PTQ. Researchers are exploring the use of PTQ in combination with other anticancer drugs to enhance its efficacy and reduce side effects. Additionally, researchers are investigating the use of PTQ in the treatment of infectious and inflammatory diseases. Another area of interest is the development of new synthesis methods for PTQ that are more efficient and cost-effective. Overall, PTQ has shown great promise in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of PTQ involves the reaction between 2-aminobenzothiazole and 2-bromo-3-methylbenzoic acid in the presence of palladium catalyst and triethylamine. This reaction results in the formation of 2-(o-tolyl)benzo[d]oxazole-5-carboxylic acid, which is then reacted with phenylthiourea and 2-chloro-3-formylquinoline to form PTQ. The synthesis of PTQ is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
PTQ has been found to have a range of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that PTQ has potent anticancer properties and is able to induce apoptosis in cancer cells. PTQ has also been found to have antimicrobial properties and has been shown to be effective against a range of bacterial and fungal infections. Additionally, PTQ has been found to have anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
(4E)-2-(2-methylphenyl)-4-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-9-5-7-13-21(17)24-27-23(26(29)30-24)16-19-15-18-10-6-8-14-22(18)28-25(19)31-20-11-3-2-4-12-20/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYVRXYIMQOKKY-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

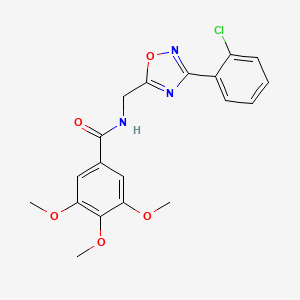


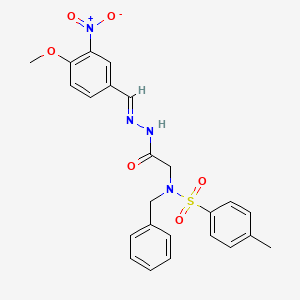
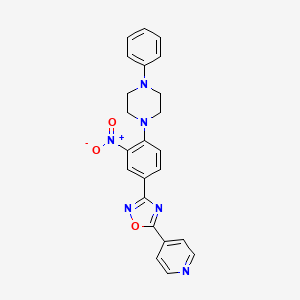

![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)

